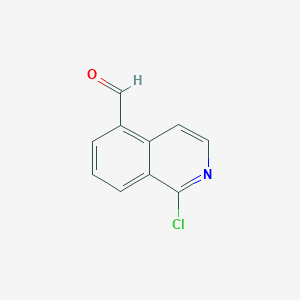

1-Chloroisoquinoline-5-carbaldehyde

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry and Materials Science

The isoquinoline framework is a privileged structure in modern organic and medicinal chemistry due to its presence in a vast number of natural alkaloids with significant therapeutic properties. rsc.orgnih.gov This has spurred extensive research into the synthesis and functionalization of isoquinoline derivatives. nih.gov

In organic chemistry , the isoquinoline nucleus serves as a versatile building block for the construction of complex molecular architectures. nih.gov The development of novel synthetic methodologies to create diverse isoquinoline derivatives remains an active area of research. nih.govnumberanalytics.com These methods often focus on achieving high efficiency, sustainability, and stereocontrol. nih.govnumberanalytics.com

In the realm of materials science , isoquinoline derivatives are increasingly being explored for their unique optical and electronic properties. numberanalytics.comamerigoscientific.com They have shown potential in the development of:

Organic Light-Emitting Diodes (OLEDs) : Isoquinoline-based materials can function as emitters and charge transport materials. numberanalytics.com

Energy Storage : These compounds are being investigated as potential electrode materials for batteries and supercapacitors. numberanalytics.com

Sensors : The ability to tailor the structure of isoquinoline derivatives allows for the design of materials with specific sensory capabilities. amerigoscientific.com

Metal-Organic Frameworks (MOFs) : Isoquinoline derivatives can act as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery. amerigoscientific.com

The tunable nature of the isoquinoline scaffold allows chemists to fine-tune the properties of the resulting materials for specific applications. numberanalytics.comamerigoscientific.com

Rationale for Investigating Halogenated and Formylated Isoquinoline Derivatives

The introduction of halogen atoms and formyl groups onto the isoquinoline core is a strategic approach to modify its chemical reactivity and biological activity.

Halogenated isoquinolines are of significant interest in medicinal chemistry. researchgate.net The incorporation of a halogen, such as chlorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netrsc.org For instance, the presence of a chlorine atom can enhance the biological activity of certain compounds. nih.gov The chlorine atom in 1-chloroisoquinolines is also a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions. chemicalbook.com

Formylated isoquinolines , which contain an aldehyde group, are valuable intermediates in organic synthesis. tandfonline.comresearchgate.net The aldehyde functionality is highly reactive and can participate in a wide array of chemical transformations, including:

Reductive amination to form amines.

Oxidation to form carboxylic acids.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Aldol and Knoevenagel condensations to form new carbon-carbon bonds. thieme-connect.de

The combination of both a halogen and a formyl group in a single molecule, as seen in 1-Chloroisoquinoline-5-carbaldehyde, creates a bifunctional building block with significant potential for the synthesis of complex and diverse chemical libraries for drug discovery and materials science research.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a versatile synthetic intermediate. The key objectives of studying this compound include:

Development of efficient synthetic routes: A primary goal is to establish reliable and high-yielding methods for the preparation of this compound.

Exploration of its chemical reactivity: Investigating the differential reactivity of the chloro and formyl groups allows for selective transformations and the creation of a wide range of novel isoquinoline derivatives.

Synthesis of biologically active molecules: A major focus is to utilize this compound as a starting material for the synthesis of new compounds with potential therapeutic applications, building upon the known biological activities of the isoquinoline scaffold. nih.gov

Preparation of novel materials: The compound can serve as a monomer or precursor for the development of new polymers and functional materials with interesting photophysical or electronic properties.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| Appearance | Solid |

| InChI Key | UGSADBAYHQRKOC-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHGEXPKAZNZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 1 Chloroisoquinoline 5 Carbaldehyde

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-5 position of the isoquinoline (B145761) ring is a key site for a variety of chemical transformations, characteristic of aromatic aldehydes. Its reactivity is influenced by the electronic properties of the heterocyclic ring system.

Oxidation and Reduction Pathways

The aldehyde functional group of 1-chloroisoquinoline-5-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

Oxidation: The aldehyde can be converted to the corresponding 1-chloroisoquinoline-5-carboxylic acid. This transformation can be achieved using various oxidizing agents. While specific studies on this compound are not prevalent, analogous transformations on related heterocyclic aldehydes are well-documented. For instance, methods involving the catalytic oxidation of methyl-substituted isoquinolines to carboxylic acids using oxygen in the presence of transition metal catalysts are conceptually applicable. This approach is often preferred for its environmental benefits over stronger, less selective oxidants like potassium permanganate.

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding (1-chloroisoquinolin-5-yl)methanol, is a fundamental transformation. This is typically accomplished with high efficiency using mild reducing agents.

| Reaction Type | Reagent | Product |

| Oxidation | O₂, Transition Metal Catalyst | 1-Chloroisoquinoline-5-carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (1-Chloroisoquinolin-5-yl)methanol |

This table illustrates common pathways for the aldehyde group, with reagents chosen based on standard organic transformations.

Condensation and Imine/Schiff Base Formation Reactions.lumenlearning.comyoutube.comrsc.org

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases (compounds containing a C=N double bond). masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and is reversible. lumenlearning.comlibretexts.org The formation of imines is a crucial step in the synthesis of various heterocyclic systems and complex molecules.

The mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.org Final deprotonation yields the stable imine product. libretexts.org The optimal pH for these reactions is typically mildly acidic (around 4-5) to ensure protonation of the intermediate without deactivating the amine nucleophile. masterorganicchemistry.com

| Reactant | Product Type | Key Features |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible, Acid-Catalyzed, Forms C=N bond |

| Hydroxylamine (NH₂OH) | Oxime | Products are often crystalline and easy to handle. libretexts.org |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Used as a classical test for aldehydes, producing colorful precipitates. lumenlearning.com |

This interactive table summarizes the condensation reactions of the aldehyde group.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry, leading to the formation of a new carbon-nucleophile bond and converting the carbon's hybridization from sp² to sp³. masterorganicchemistry.com

The reactivity of the aldehyde towards nucleophiles is enhanced by the electron-withdrawing nature of the isoquinoline ring system. youtube.com Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds, add irreversibly to form secondary alcohols after an aqueous workup. youtube.com Weaker nucleophiles, like cyanide (CN⁻), can also add to form cyanohydrins, a reaction that is often reversible. masterorganicchemistry.com

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |

| Cyanide (KCN/HCN) | Cyanohydrin | α-Hydroxy Nitrile |

| Hydride (e.g., from NaBH₄) | Alkoxide | Primary Alcohol |

This table outlines the outcomes of nucleophilic addition to the aldehyde group.

Chemical Transformations Involving the Chloro Substituent

The chlorine atom at the C-1 position of the isoquinoline ring is activated towards substitution, providing a handle for further molecular diversification. This reactivity is a consequence of the electron-withdrawing nitrogen atom within the aromatic ring, which stabilizes the intermediate formed during substitution. wikipedia.orgshahucollegelatur.org.in

Nucleophilic Aromatic Substitution Reactions.libretexts.org

The C-1 position of isoquinoline is particularly susceptible to nucleophilic aromatic substitution (SNAr). shahucollegelatur.org.in In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group (the chloro substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity is then restored by the departure of the chloride ion. chemistrysteps.com

This reactivity allows for the introduction of a variety of functional groups at the C-1 position. Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The presence of the electron-withdrawing nitrogen atom at the adjacent position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, making the reaction proceed more readily than in a typical aryl halide. wikipedia.org

| Nucleophile | Product |

| Methoxide (B1231860) (CH₃O⁻) | 1-Methoxyisoquinoline-5-carbaldehyde |

| Ammonia (NH₃) | 1-Aminoisoquinoline-5-carbaldehyde |

| Thiophenoxide (PhS⁻) | 1-(Phenylthio)isoquinoline-5-carbaldehyde |

This table provides examples of SNAr reactions at the C-1 position.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed).libretexts.org

The chloro group at the C-1 position serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of specialized ligands and palladium precatalysts has made the coupling of aryl chlorides increasingly efficient. acs.orgrsc.org

Common cross-coupling reactions involving 1-chloroisoquinolines include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group. thieme-connect.de

Heck Coupling: Palladium-catalyzed reaction with alkenes. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. acs.org

These reactions are highly valued for their functional group tolerance and their ability to construct complex molecular architectures from readily available precursors. rsc.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 1-Arylisoquinoline-5-carbaldehyde |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 1-Alkynylisoquinoline-5-carbaldehyde |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | 1-(Dialkylamino)isoquinoline-5-carbaldehyde |

This interactive table summarizes key palladium-catalyzed cross-coupling reactions.

Differential Reactivity of Carbon-Chlorine Bonds

The carbon-chlorine bond at the C1 position of the isoquinoline nucleus is a key reactive site. This bond is particularly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing effect of the adjacent nitrogen atom in the heterocyclic ring significantly activates the C1 position for nucleophilic attack. shahucollegelatur.org.in

In reactions with nucleophiles like methoxide, the substitution occurs selectively at the C1 position. shahucollegelatur.org.in For instance, 1,3-dichloroisoquinoline (B189448) reacts with sodium methoxide to selectively yield the 1-methoxy-3-chloroisoquinoline derivative, demonstrating the heightened reactivity of the C1-Cl bond. shahucollegelatur.org.in

Furthermore, the C1-chloro group serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. It is readily employed in palladium-catalyzed couplings with heteroaryl boronic acids and esters, as well as manganese-catalyzed couplings with Grignard reagents (both aryl and alkyl). chemicalbook.comsigmaaldrich.com Homocoupling reactions to produce 1,1'-biisoquinolines, which are valuable as chiral ligands, are also facilitated by the reactivity of this bond. sigmaaldrich.comnih.gov

Table 1: Examples of Coupling Reactions at the C1-Position of 1-Haloisoquinolines

| Catalyst/Reagent System | Reactant | Product Type | Yield | Reference |

|---|---|---|---|---|

| Au-Pd nanochains, K₂CO₃ | 1-Chloroisoquinoline (B32320) | 1,1'-Biisoquinoline | 77% | nih.gov |

| Zn–[NiBr₂(PPh₃)₂] | 1-Haloisoquinoline | 1,1'-Biisoquinoline | N/A | nih.gov |

| In–[Pd(PPh₃)₄] | 1-Haloisoquinoline | 1,1'-Biisoquinoline | N/A | nih.gov |

| ⁿBu₆Sn₂, [Pd(PPh₃)₄] | 1-Bromoisoquinoline | 1,1'-Biisoquinoline | 30% | nih.gov |

| Mn catalyst | 1-Chloroisoquinoline | Aryl/Alkyl-substituted Isoquinoline | N/A | chemicalbook.comsigmaaldrich.com |

Reactivity and Functionalization of the Isoquinoline Ring System

Beyond the C1-position, the isoquinoline ring itself offers multiple opportunities for functionalization, governed by the electronic properties of the bicyclic system.

In electrophilic aromatic substitution (SEAr) reactions, the isoquinoline system behaves like a deactivated aromatic ring, particularly in acidic media where the nitrogen is protonated. The pyridine (B92270) ring is strongly deactivated, directing electrophiles to the benzene (B151609) portion of the molecule. shahucollegelatur.org.in Nitration experiments have shown that the isoquinolinium ion is significantly less reactive than benzene but more reactive than the quinolinium or pyridinium (B92312) ions. shahucollegelatur.org.in

Substitution typically occurs at the C5 and C8 positions. However, the presence of the deactivating chloro and carbaldehyde groups on this compound would further decrease the nucleophilicity of the entire ring system, making electrophilic substitution reactions challenging to achieve without harsh conditions. The influence of substituents can be profound; for example, 5-aminoisoquinoline (B16527) undergoes oxidation on the benzene ring, while 5-nitroisoquinoline (B18046) is oxidized on the pyridine ring. shahucollegelatur.org.in

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the functionalization of isoquinolines at positions that are otherwise difficult to access. scilit.comnih.gov These strategies provide powerful tools for introducing substituents with high regioselectivity. exlibrisgroup.comacs.org

Various catalytic systems have been developed to target specific C-H bonds. For example, ruthenium(II) catalysis can be used for the C-H functionalization of primary benzylamines to construct isoquinoline scaffolds. organic-chemistry.org Palladium-catalyzed reactions are also widely employed for the regioselective introduction of functional groups. exlibrisgroup.comacs.org The development of methods for the regioselective functionalization of heterocycles like isoquinoline is of great value to the pharmaceutical industry. thieme-connect.com By forming N-oxides, the reactivity of the heteroarene can be altered, allowing for C-H functionalization under milder conditions. thieme-connect.comthieme-connect.de

Table 2: Selected Examples of Site-Selective C-H Functionalization of the Isoquinoline Core

| Position | Reaction Type | Catalyst/Reagents | Notes | Reference |

|---|---|---|---|---|

| C4 | Arylation | Ruthenium and Palladium Catalysis | Stepwise sp² and sp³ C-H functionalization of tetrahydroisoquinolines. | exlibrisgroup.comacs.org |

| N/A | Annulation | Rh(III) Catalysis | C-H activation of N-aryl amidine to construct spiro-isoquinolines. | nih.gov |

| N/A | Annulation | Copper(II) Catalysis | Annulation protocol involving ortho C-H activation. | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Chloroisoquinoline 5 Carbaldehyde

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

| Parameter | Predicted Characteristic | Significance |

|---|---|---|

| E(HOMO) | Localized on the isoquinoline (B145761) ring system | Region for electrophilic attack; electron-donating ability |

| E(LUMO) | Concentrated on the carbaldehyde and C-Cl bond areas | Region for nucleophilic attack; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity, kinetic stability, and electronic transitions eurjchem.comnih.gov |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping regions of electrostatic potential onto the electron density surface. nih.gov This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attacks. eurjchem.com

In an MEP map, regions of negative potential (typically colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net For 1-Chloroisoquinoline-5-carbaldehyde, the MEP surface is predicted to show:

Negative Potential: The most negative regions are expected around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with protons or other electrophiles.

Positive Potential: A significant region of positive potential is anticipated around the hydrogen atom of the aldehyde group and the protons on the aromatic ring system.

Neutral/Near-Zero Potential: The carbon skeleton of the fused rings would exhibit intermediate potential (often colored green).

This distribution of electrostatic potential highlights the molecule's reactive centers and preferred sites for intermolecular interactions.

Vibrational Spectroscopy Predictions and Normal Coordinate Analysis (FT-IR, FT-Raman)

Theoretical vibrational analysis, based on DFT calculations, allows for the prediction of infrared (FT-IR) and Raman (FT-Raman) spectra. These predictions are crucial for assigning experimental vibrational bands to specific molecular motions. researchgate.netnih.gov For this compound, the vibrational spectrum is characterized by modes associated with its distinct functional groups.

A normal coordinate analysis of the closely related quinoline-5-carboxaldehyde has provided a basis for these assignments. researchgate.net The key predicted vibrational modes for this compound include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=O Stretching: The carbaldehyde group's carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in the IR spectrum, expected in the 1700-1660 cm⁻¹ range. Its exact position can be influenced by conjugation with the aromatic ring. researchgate.net

C=C and C=N Stretching: Vibrations from the isoquinoline ring's C=C and C=N bonds appear in the 1650-1400 cm⁻¹ region. researchgate.net

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aldehyde C-H Stretch | 2900 - 2800 | FT-IR |

| C=O Stretch (Aldehyde) | 1700 - 1660 | FT-IR (Strong), FT-Raman (Weak) |

| C=C / C=N Ring Stretch | 1650 - 1400 | FT-IR, FT-Raman |

| C-H In-plane Bend | 1400 - 1000 | FT-IR, FT-Raman |

| C-H Out-of-plane Bend | 900 - 650 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an essential tool for structure elucidation. uncw.edu By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, one can predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net

For this compound, the predicted ¹H NMR spectrum would feature distinct signals:

The aldehyde proton (CHO) is expected to be the most deshielded, appearing as a singlet significantly downfield (typically δ > 9.5 ppm).

The aromatic protons on the isoquinoline ring system would appear in the δ 7.5-9.0 ppm range, with their exact shifts and coupling patterns determined by their position relative to the nitrogen atom, the chlorine atom, and the aldehyde group.

In the ¹³C NMR spectrum:

The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around δ 190 ppm.

The carbon atoms of the isoquinoline ring would resonate in the δ 120-155 ppm range. The carbon atom bonded to the chlorine (C1) would be significantly influenced by the halogen's electronegativity.

Computational studies on the analogous quinoline-5-carboxaldehyde have shown good agreement between calculated and experimental shifts, supporting the reliability of this predictive approach. researchgate.net

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | > 9.5 |

| ¹H | Aromatic (Ar-H) | 7.5 - 9.0 |

| ¹³C | Carbonyl (-C HO) | ~190 |

| ¹³C | Aromatic (Ar-C) | 120 - 155 |

Theoretical Assessment of Aromaticity and Molecular Stability

The stability of this compound is intrinsically linked to its electronic structure, particularly the aromaticity of its fused ring system and the magnitude of its HOMO-LUMO energy gap. nih.gov Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). For fused-ring systems like isoquinoline, these indices can assess the aromatic character of each ring independently. It is expected that the benzene (B151609) ring moiety would exhibit a higher degree of aromaticity compared to the pyridine (B92270) ring.

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govnih.gov NLO activity arises from the interaction of a material with an intense electromagnetic field, such as a laser beam. At the molecular level, this is related to the molecule's ability to be polarized. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

Molecules possessing both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit enhanced NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov In this compound, the isoquinoline ring can act as a π-conjugated bridge. The electron-withdrawing nature of both the chloro and carbaldehyde substituents creates a push-pull system that could lead to a significant NLO response. Theoretical calculations using DFT are a standard method to predict the hyperpolarizability (β) of such molecules to assess their potential as NLO materials. nih.govdntb.gov.ua

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein receptor. nih.govnih.gov This method is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. samipubco.com

The isoquinoline scaffold is a common feature in many biologically active compounds and is a target for the design of enzyme inhibitors. researchgate.net Docking studies on various quinoline (B57606) and isoquinoline derivatives have been performed against numerous biological targets, including bacterial enzymes like DNA gyrase and proteins involved in viral replication or cancer progression. nih.govnih.govrsc.org These studies typically reveal key intermolecular interactions, such as hydrogen bonds (often involving the ring nitrogen) and π-π stacking with aromatic amino acid residues in the protein's active site, which stabilize the ligand-receptor complex.

While numerous isoquinoline derivatives have been the subject of such investigations, specific molecular docking studies focusing on this compound were not found in the reviewed literature. However, based on its structure, it would be a candidate for forming hydrogen bonds via its aldehyde oxygen and for engaging in various hydrophobic and π-stacking interactions within a suitable protein binding pocket.

Research on Computational Analysis of this compound Reaction Mechanisms Remains Limited

Despite a comprehensive search of available scientific literature, detailed computational and theoretical investigations into the reaction mechanisms of the chemical compound this compound are not presently available in published research. Efforts to locate specific studies employing computational methods, such as Density Functional Theory (DFT), to elucidate the reaction pathways of this particular molecule have been unsuccessful.

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the intricacies of reaction mechanisms. researchgate.netresearchgate.net These theoretical approaches allow for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies, thereby providing a step-by-step understanding of how chemical transformations occur. researchgate.net For many heterocyclic compounds, including various quinoline and isoquinoline derivatives, computational studies have been instrumental in explaining reactivity, selectivity, and the influence of substituents on reaction outcomes.

However, in the specific case of this compound, there is a discernible gap in the scientific literature concerning the application of these computational methodologies to its reaction mechanisms. While research exists on the computational analysis of related quinoline and isoquinoline structures, the unique electronic and steric effects imparted by the chloro and carbaldehyde groups at the 1- and 5-positions of the isoquinoline core of this specific compound have not been the subject of dedicated mechanistic studies.

The elucidation of reaction mechanisms for a molecule like this compound through computational means would be of significant academic and potentially industrial interest. Such studies could, for example, predict its behavior in nucleophilic substitution reactions at the chlorinated position, the reactivity of the aldehyde group, or the potential for more complex, multi-step transformations.

Future research in this area would be necessary to generate the data required for a thorough computational analysis of this compound's reactive behavior. At present, the absence of such studies prevents a detailed discussion and the presentation of specific findings, such as energy profiles or optimized geometries of transition states, for its various potential reactions.

Advanced Applications and Future Directions for 1 Chloroisoquinoline 5 Carbaldehyde Derivatives in Scientific Disciplines

Integration into Advanced Materials Science

The inherent aromatic and heterocyclic nature of the isoquinoline (B145761) core, combined with the electronic influence of the chloro and carbaldehyde substituents, positions derivatives of 1-Chloroisoquinoline-5-carbaldehyde as promising candidates for the development of novel materials with tailored properties.

Development of Conductive and Optical Materials

The π-conjugated system of the isoquinoline ring is a fundamental feature that can be exploited in the design of organic conductive and optical materials. While direct studies on this compound for these specific applications are not widely documented, the broader class of isoquinoline derivatives has shown considerable promise. For instance, the structural similarity to compounds known to exhibit good photophysical properties, such as 5-Bromo-1-chloroisoquinoline, suggests potential. This bromo-analogue is noted for its high quantum efficiency, a critical factor for optical materials. The presence of the aldehyde group in this compound provides a convenient handle to extend the π-conjugation through condensation reactions, a common strategy for tuning the electronic and optical properties of organic materials. The resulting larger, planar molecules could facilitate intermolecular π-π stacking, which is essential for charge transport in conductive materials.

Luminescent Materials and Fluorescent Probe Design

Isoquinoline derivatives are recognized for their fluorescent properties, making them valuable components in the design of luminescent materials and fluorescent probes. nih.govmdpi.com The fluorescence of isoquinoline-based compounds can be sensitive to their molecular environment, a property that is highly desirable for chemical sensors. rsc.org Research on various substituted isoquinolines has demonstrated that their emission wavelengths can be tuned across the visible spectrum, from blue to red, by modifying the substituents on the isoquinoline core. rsc.org

The aldehyde functional group of this compound is particularly significant in this context. It can react with various nucleophiles to form Schiff bases or other derivatives, a process that can modulate the photophysical properties of the molecule. This reaction-based approach is a cornerstone in the development of fluorescent probes for detecting specific analytes. For example, the reaction with an analyte could lead to a change in the electronic structure of the isoquinoline derivative, resulting in a "turn-on" or "turn-off" fluorescent response. The chloro-substituent can also influence the luminescent properties through the heavy-atom effect or by altering the electronic distribution within the molecule.

| Derivative Type | Potential Application | Key Feature |

| Extended π-conjugated systems | Conductive Polymers, OLEDs | Facilitates charge transport |

| Schiff base derivatives | Fluorescent Probes | Analyte-specific fluorescence modulation |

| Substituted Isoquinolines | Tunable Emitters | Control over emission wavelength |

Applications in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The aldehyde group of this compound can be oxidized to a carboxylic acid, a common functional group used as a linker in MOF synthesis. The resulting 1-chloroisoquinoline-5-carboxylic acid could serve as a rigid and functionalized organic linker for the construction of novel MOFs.

The nitrogen atom in the isoquinoline ring can also act as a coordination site for metal ions, potentially leading to MOFs with interesting topologies and properties. The presence of the chloro-substituent could influence the framework's properties, such as its porosity, stability, and catalytic activity. While direct synthesis of MOFs using this compound derivatives is yet to be extensively reported, the versatility of the isoquinoline scaffold suggests a promising area for future research.

Utility as Ligands and Catalysts in Synthetic Organic Chemistry

The development of efficient and selective catalysts is a central goal in synthetic organic chemistry. Derivatives of this compound are poised to make significant contributions in this area, particularly as chiral ligands for asymmetric catalysis and as catalysts for novel molecular transformations.

Chiral Ligand Design and Application in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Isoquinoline-containing structures are recognized as privileged scaffolds for the design of chiral ligands. nih.gov The rigid isoquinoline backbone can provide a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions.

The aldehyde group of this compound is a versatile starting point for the synthesis of a wide array of chiral ligands. For example, it can be readily converted into chiral amines, alcohols, or phosphines, which are common coordinating groups in chiral ligands. The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines with a chiral center at the C1 position is a well-established strategy to create valuable chiral building blocks. rsc.orgrsc.org These can be further elaborated into more complex ligand structures. The combination of the isoquinoline framework with other chiral elements can lead to the development of novel ligand classes with unique steric and electronic properties.

| Reaction Type | Catalyst System | Achieved Selectivity (General for Isoquinoline Ligands) |

| Asymmetric Hydrogenation | Rhodium-Thiourea Chiral Phosphine Complex | Up to 99% ee researchgate.net |

| Asymmetric aza-Morita-Baylis-Hillman | Chiral Phosphine/Gold Catalysis | Good to excellent ee values nih.gov |

Catalytic Roles in Skeletal Rearrangements and Novel Molecular Transformations

The reactivity of the this compound core can be harnessed for catalytic applications beyond asymmetric catalysis. The chloro-substituent at the 1-position is a reactive site that can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. This capability is valuable for the synthesis of complex molecules and for creating novel catalytic sites.

While specific examples of this compound derivatives in catalytic skeletal rearrangements are scarce in the literature, the general reactivity of substituted isoquinolines suggests potential. For instance, metal complexes of isoquinoline derivatives could catalyze rearrangements of organic substrates through coordination and activation. The aldehyde group can also be a participant in or a directing group for catalytic transformations on the isoquinoline ring or on appended substrates. Further research into the catalytic properties of metal complexes derived from this compound is warranted to explore their potential in facilitating novel molecular transformations.

Precursors for Specialized Organic Architectures

The aldehyde functionality and the chlorine atom on the isoquinoline ring of this compound serve as versatile handles for the construction of intricate and specialized organic architectures. These architectures are of significant interest in medicinal chemistry, materials science, and catalysis.

One of the most direct applications of the carbaldehyde group is in the formation of Schiff bases through condensation reactions with primary amines. nih.govbeilstein-journals.org These imine-containing compounds are not only stable but also introduce a new vector for functionalization. The resulting Schiff base ligands, incorporating the 1-chloroisoquinoline (B32320) moiety, can coordinate with a variety of metal ions. This coordination can lead to the formation of well-defined metal complexes with potential applications in catalysis and as imaging agents. researchgate.net

Furthermore, the aldehyde group is a key participant in various multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. By reacting this compound with other components, such as amines and nucleophiles, it is possible to construct diverse heterocyclic systems in a single synthetic step. This approach is highly efficient for generating libraries of compounds for biological screening.

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, providing a gateway to a wide array of derivatives. This reactivity allows for the introduction of various functional groups, including but not limited to, amines, alcohols, and thiols. Such modifications can be used to tune the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry. For instance, the substitution of the chlorine atom can be a key step in the synthesis of macrocyclic compounds, where the isoquinoline unit is incorporated into a larger ring structure. researchgate.netotago.ac.nz These macrocycles are of interest for their unique host-guest chemistry and potential as ionophores or molecular sensors.

| Reaction Type | Functional Group Utilized | Resulting Architecture | Potential Applications |

| Schiff Base Formation | Aldehyde | Imine-linked derivatives | Metal complexes, Catalysts, Imaging agents |

| Multicomponent Reactions | Aldehyde | Fused heterocyclic systems | Drug discovery, Chemical biology |

| Nucleophilic Substitution | Chlorine at C1 | Functionalized isoquinolines | Macrocycles, Materials science |

| Cross-Coupling Reactions | Chlorine at C1 | Aryl- or vinyl-substituted isoquinolines | Organic electronics, Photoluminescent materials |

Emerging Research Areas and Interdisciplinary Opportunities

The derivatives of this compound are poised to impact several emerging research areas, fostering interdisciplinary collaborations between chemists, biologists, and materials scientists. The inherent photophysical properties of the isoquinoline core, combined with the synthetic versatility of the aldehyde and chloro functionalities, open up exciting avenues for exploration.

Chemical Sensors and Probes: The development of fluorescent chemosensors is a rapidly growing field. Schiff base derivatives of quinoline (B57606) and isoquinoline carbaldehydes have shown promise as fluorescent probes for the detection of metal ions and other analytes. beilstein-journals.orgrsc.org The imine linkage can act as a recognition site, and the binding of an analyte can induce a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. Derivatives of this compound could be designed to be highly selective and sensitive probes for specific targets, with applications in environmental monitoring and biomedical diagnostics. The photophysical properties, including absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the isoquinoline ring and the aromatic amine used in the Schiff base formation. nih.govbeilstein-journals.orgbeilstein-archives.org

Materials Science: The planar and aromatic nature of the isoquinoline ring system makes it an attractive component for organic electronic materials. By extending the conjugation of the system through reactions at the aldehyde and chloro positions, it is possible to create novel chromophores and fluorophores with tailored photophysical properties. nih.govbeilstein-journals.org These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and as components of supramolecular assemblies with interesting electronic and optical characteristics.

Targeted Drug Delivery: The field of targeted drug delivery aims to increase the efficacy of therapeutic agents while minimizing side effects. The this compound scaffold can be incorporated into larger molecules designed to target specific cells or tissues. For example, the aldehyde group can be used to conjugate the molecule to a biomolecule, such as a peptide or antibody, that recognizes a specific receptor on cancer cells. The chloro-isoquinoline moiety could then serve as the cytotoxic payload or as a platform for attaching other therapeutic agents. This interdisciplinary approach, combining organic synthesis with biology and medicine, holds significant promise for the development of next-generation cancer therapies.

| Emerging Research Area | Key Feature of Derivative | Potential Application | Interdisciplinary Field |

| Chemical Sensors | Schiff base formation, Photophysical properties | Fluorescent probes for metal ions and biomolecules | Analytical Chemistry, Environmental Science |

| Materials Science | Extended π-conjugation, Photoluminescence | Organic light-emitting diodes (OLEDs), Solar cells | Materials Chemistry, Physics |

| Targeted Drug Delivery | Bioconjugation via aldehyde, Bioactivity of isoquinoline | Cancer therapy, Diagnostic imaging | Medicinal Chemistry, Biology, Nanotechnology |

Q & A

Q. How do electronic effects of the chloro and aldehyde substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the isoquinoline ring toward nucleophilic aromatic substitution (SNAr) at the 5-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis is advised, with GC-MS or HPLC monitoring .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXL for refinement , applying restraints for planar groups (e.g., aldehyde). High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis can differentiate static vs. dynamic disorder. Compare with analogous structures (e.g., 2-chloro-5-fluorobenzaldehyde ) to identify trends.

Q. How can computational models predict the biological activity of this compound-derived pharmacophores?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP, polar surface area, and H-bonding capacity can prioritize derivatives for synthesis. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Key Challenges and Solutions

- Challenge : Low solubility in polar solvents hinders reaction scalability.

Solution : Use DMF/DMSO mixtures or sonication to enhance solubility during coupling reactions . - Challenge : Aldehyde oxidation during storage.

Solution : Add stabilizers (e.g., 0.1% BHT) and store under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.